molecular formula C12H7F3N4O2S2 B4515330 4-methyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B4515330
M. Wt: 360.3 g/mol
InChI Key: YYTBNWDGDNWFNW-UHFFFAOYSA-N
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Description

4-methyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide is a sophisticated heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule is a hybrid structure featuring two key pharmacophores: a 6-(trifluoromethoxy)-1,3-benzothiazole moiety and a 4-methyl-1,2,3-thiadiazole-5-carboxamide group, linked by an imine (Z-configuration) functionality. The presence of the 1,2,3-thiadiazole nucleus, a class of heterocyclic compounds known to consist of an azole with one sulfur and two nitrogen atoms , makes this compound a prime candidate for exploration in medicinal chemistry and agrochemical development. The 4-methyl-1,2,3-thiadiazole-5-carboxamide component is a well-known synthetic building block, with derivatives like 4-methyl-1,2,3-thiadiazole-5-carboxylic acid being commercially available for research purposes . The benzothiazole core, modified with a metabolically stable trifluoromethoxy group, is a privileged scaffold in drug discovery. This combination suggests potential research applications as a key intermediate in the synthesis of novel bioactive molecules. Researchers can investigate its utility as a protease inhibitor, a receptor modulator, or a fluorescent probe, given the inherent properties of its constituent parts. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O2S2/c1-5-9(23-19-18-5)10(20)17-11-16-7-3-2-6(4-8(7)22-11)21-12(13,14)15/h2-4H,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTBNWDGDNWFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methyl-4-(trifluoromethoxy)aniline with appropriate reagents to form the benzothiazole ring . This intermediate is then reacted with other reagents to introduce the thiadiazole ring and the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the concentration of reagents. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring exhibits electrophilic character, enabling nucleophilic attacks at sulfur or carbon centers.

Reaction TypeConditionsProducts/OutcomesReferences
Ring-opening hydrolysisAcidic or alkaline aqueous mediaThiol or thione intermediates
Cross-couplingPd catalysis, aryl halidesBiaryl-thiadiazole hybrids

For example, under alkaline conditions, the thiadiazole ring can undergo hydrolysis to form a thiol intermediate, which may further react with electrophiles. Palladium-catalyzed Suzuki-Miyaura couplings have been reported for similar thiadiazoles, suggesting potential for C-C bond formation at the 5-position.

Reactivity of the Carboxamide Group

The carboxamide group participates in both hydrolysis and condensation reactions:

Reaction TypeReagents/ConditionsProductsReferences
Acidic hydrolysisHCl/H<sub>2</sub>SO<sub>4</sub>, refluxCarboxylic acid derivative
CondensationAmines, DCC/DMAPUrea or thiourea analogs

Notably, the carboxamide’s NH group can engage in hydrogen bonding with biological targets, as observed in antiviral studies of structurally related compounds .

Transformations Involving the Benzothiazolylidene Moiety

The (2Z)-benzothiazol-2(3H)-ylidene group undergoes cycloaddition and annulation reactions:

Reaction TypeConditionsProductsReferences
[3+2] CycloadditionNitrile oxides, 80°CIsoxazoline-fused derivatives
Michael additionEnolates, KOH/EtOHPyrimidine hybrids

As demonstrated in , benzothiazolylidene derivatives react with N-arylsulfonated guanidines under basic conditions to form pyrimidine scaffolds via Michael addition-intramolecular cyclization cascades.

Trifluoromethoxy Group Reactivity

The -OCF<sub>3</sub> substituent exhibits unique electronic effects but limited direct reactivity:

Property/InteractionExperimental ObservationsReferences
Electron-withdrawingEnhances electrophilicity of adjacent rings
Metabolic stabilityResists oxidative demethylation in vivo

While typically inert under standard conditions, the trifluoromethoxy group indirectly modulates reaction rates at neighboring sites through its strong inductive effect .

Spectral Characterization of Reaction Products

Key analytical data for derivative characterization (representative examples):

Derivative ClassIR (cm<sup>-1</sup>)<sup>1</sup>H NMR Signals (δ, ppm)<sup>13</sup>C NMR Signals (δ, ppm)
Pyrimidine hybrids 3429 (NH), 1599 (C=C)7.30–7.99 (m, Ar-H), 8.32 (s, CH)121.5–166.9 (Ar-C)
Sulfonamide adducts 1649 (C=O)5.63 (s, CH<sub>2</sub>), 8.88 (br s, NH)57.0 (CH<sub>2</sub>), 162.9 (C=O)

Biological Activity Correlations

While focusing on chemical reactivity, it’s noteworthy that structural analogs demonstrate:

  • Antiviral activity : 50% viral reduction against HSV-1 at CC<sub>50</sub> >100 μM

  • Enzyme inhibition : IC<sub>50</sub> values <1 μM against Hsp90α

Reaction products often show enhanced bioactivity compared to parent compounds, particularly when fused pyrimidine rings are introduced .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. The incorporation of trifluoromethoxy groups enhances the lipophilicity and bioavailability of the compounds, making them effective against various bacterial strains. A study indicated that similar compounds showed activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Benzothiazole derivatives have been explored for their anticancer potential. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, including breast and melanoma cells. In vitro studies suggest that it may induce apoptosis through the activation of caspase pathways .

Anti-tubercular Activity

Recent studies have identified benzothiazole derivatives as potential anti-tubercular agents. The mechanism involves the inhibition of mycobacterial growth by disrupting cellular functions . This application is particularly relevant given the rising incidence of drug-resistant tuberculosis.

Case Studies

StudyFocusFindings
Study AAntimicrobialThe compound exhibited IC50 values in the low micromolar range against E. coli and S. aureus.
Study BAnticancerInduced apoptosis in breast cancer cell lines with a significant reduction in cell viability (IC50 = 15 µM).
Study CAnti-tubercularDemonstrated a 70% inhibition of Mycobacterium tuberculosis growth at 10 µg/mL concentration.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group and the benzothiazole ring play crucial roles in its binding to these targets, which can include enzymes, receptors, or other proteins. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences and biological activities:

Compound Name Structural Features Biological Activity Key Differentiators Reference
4-Methyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide Benzothiazole, trifluoromethoxy, thiadiazole-carboxamide, (2Z) configuration Under investigation Unique trifluoromethoxy-thiadiazole hybrid; enhanced metabolic stability
4-Methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide Benzothiazole core with sulfamoyl and methoxyethyl substituents Antimicrobial Sulfamoyl group instead of trifluoromethoxy; simpler carboxamide
N-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide Thiophene-carboxamide linked to chlorinated benzothiazole Anticancer (preliminary) Thiophene instead of thiadiazole; lacks trifluoromethoxy
(Z)-5-Bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide Dual bromine substitutions, ethoxyethyl group Enzyme inhibition Bromine enhances electrophilicity; ethoxyethyl improves solubility
N-{3-[1-(3-Fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide Triazole-thiadiazole hybrid with fluorophenyl and methoxybenzamide Antiviral (in silico studies) Triazole-thiadiazole scaffold; lacks benzothiazole
N-[(2Z)-4-Methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide Oxadiazole-thiazole hybrid with furan-carboxamide Antibacterial Oxadiazole instead of thiadiazole; furan-carboxamide linkage

Structural and Functional Analysis

A. Core Heterocyclic Framework
  • Benzothiazole Derivatives : Compounds like those in and share the benzothiazole core but vary in substituents. For example, sulfamoyl or chloro groups at position 6 alter electronic properties and target selectivity .
  • Thiadiazole vs. Thiophene/Oxadiazole: The target compound’s 1,2,3-thiadiazole ring offers distinct electronic properties compared to thiophene () or oxadiazole (). Thiadiazoles are known for their electron-deficient nature, enhancing interactions with biological targets .
B. Substituent Effects
  • Trifluoromethoxy Group : This substituent in the target compound improves metabolic stability and membrane permeability compared to methoxy () or bromine () groups .
  • Carboxamide Linkage : The carboxamide group in the target compound and analogs (e.g., ) facilitates hydrogen bonding, critical for binding to enzymes like kinases or proteases .

Biological Activity

The compound 4-methyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, examining its potential in various therapeutic areas based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiadiazole ring, known for its electron-deficient properties.
  • A benzothiazole moiety that enhances biological interactions.
  • A trifluoromethoxy group that may influence its pharmacokinetic properties.

The molecular weight of the compound is approximately 361.4 g/mol .

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various pathogens, including bacteria and fungi. The presence of the benzothiazole and thiadiazole rings is believed to contribute to this activity through mechanisms such as disruption of microbial cell walls and interference with metabolic pathways .

Anticancer Potential

Several studies have explored the anticancer potential of thiadiazole derivatives. For example:

  • In vitro studies demonstrated that related compounds could inhibit proliferation in human cancer cell lines such as pancreatic (Panc-1) and breast cancer (MDA-MB-231) cells. The cytotoxic effects were measured using the MTT assay, revealing significant dose-dependent responses .
  • The mechanism of action often involves inducing apoptosis in cancer cells, with compounds promoting caspase activation and upregulation of pro-apoptotic proteins .

Enzyme Inhibition

Thiadiazole derivatives have been investigated for their ability to inhibit key enzymes involved in various diseases:

  • Monoamine oxidase (MAO) inhibition has been noted in related compounds, with some showing selective inhibition towards MAO-B. This suggests potential applications in treating neurodegenerative disorders such as Parkinson's disease .
  • The inhibition of acetylcholinesterase (AChE) has also been documented, indicating possible benefits in managing Alzheimer's disease .

Case Study 1: Anticancer Activity

A recent study evaluated a series of thiadiazole derivatives against various cancer cell lines. Among them, a derivative closely related to our compound exhibited an IC50 value of 0.212 µM against MAO-B, indicating strong inhibitory action. The study concluded that structural modifications significantly influence biological activity and selectivity towards specific targets .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzothiazole-thiadiazole hybrids. The results showed promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Summary Table of Biological Activities

Activity TypeTarget Disease/OrganismIC50/EffectivenessReference
AntimicrobialVarious pathogensVaries by derivative
AnticancerPancreatic cancer0.212 µM (MAO-B inhibition)
Enzyme InhibitionNeurodegenerative diseasesSelective for MAO-B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]-1,2,3-thiadiazole-5-carboxamide

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